4-Amino-5-(4-benzylpiperazine-1-carbonyl)-1,2-thiazole-3-carboxamide
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Overview
Description
4-Amino-5-(4-benzylpiperazine-1-carbonyl)-1,2-thiazole-3-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique structure, which includes a thiazole ring, a piperazine moiety, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-(4-benzylpiperazine-1-carbonyl)-1,2-thiazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using benzyl chloride as a reagent.
Amide Bond Formation: The final step involves the formation of the amide bond through the reaction of the thiazole derivative with 4-benzylpiperazine-1-carbonyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-(4-benzylpiperazine-1-carbonyl)-1,2-thiazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the piperazine and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Benzyl chloride, alkyl halides, and other electrophiles or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-Amino-5-(4-benzylpiperazine-1-carbonyl)-1,2-thiazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and neurological disorders.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Amino-5-(4-benzylpiperazine-1-carbonyl)-1,2-thiazole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.
Pathways Involved: It can modulate signaling pathways, such as those related to cell proliferation, apoptosis, and inflammation, by binding to key regulatory molecules.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Known for their selective inhibition of protein kinase B (Akt) and potential as antitumor agents.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds are also investigated for their CDK2 inhibitory activity and anticancer properties.
Uniqueness
4-Amino-5-(4-benzylpiperazine-1-carbonyl)-1,2-thiazole-3-carboxamide stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C16H19N5O2S |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
4-amino-5-(4-benzylpiperazine-1-carbonyl)-1,2-thiazole-3-carboxamide |
InChI |
InChI=1S/C16H19N5O2S/c17-12-13(15(18)22)19-24-14(12)16(23)21-8-6-20(7-9-21)10-11-4-2-1-3-5-11/h1-5H,6-10,17H2,(H2,18,22) |
InChI Key |
HJCDYLAJSNXUJG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=C(C(=NS3)C(=O)N)N |
Origin of Product |
United States |
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